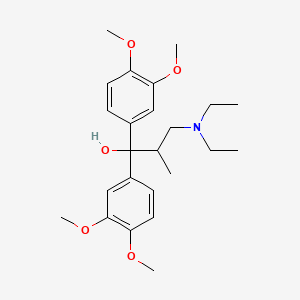
3-(Diethylamino)-1,1-bis(3,4-dimethoxyphenyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethylamino)-1,1-bis(3,4-dimethoxyphenyl)-2-methylpropan-1-ol is a complex organic compound characterized by its unique structure, which includes diethylamino and dimethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1,1-bis(3,4-dimethoxyphenyl)-2-methylpropan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with diethylamine under controlled conditions to form an intermediate, which is then further reacted with other reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(Diethylamino)-1,1-bis(3,4-dimethoxyphenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(Diethylamino)-1,1-bis(3,4-dimethoxyphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Diethylamino)-1,1-bis(3,4-dimethoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with enzymes and receptors, potentially modulating their activity. The dimethoxyphenyl groups may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenylethylamine: An analogue with similar structural features but different functional groups.
3-(Diethylamino)-1-(3,4-dimethoxyphenyl)-1-propanone: Another related compound with a ketone group instead of a hydroxyl group.
Uniqueness
3-(Diethylamino)-1,1-bis(3,4-dimethoxyphenyl)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
78186-46-6 |
|---|---|
分子式 |
C24H35NO5 |
分子量 |
417.5 g/mol |
IUPAC名 |
3-(diethylamino)-1,1-bis(3,4-dimethoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C24H35NO5/c1-8-25(9-2)16-17(3)24(26,18-10-12-20(27-4)22(14-18)29-6)19-11-13-21(28-5)23(15-19)30-7/h10-15,17,26H,8-9,16H2,1-7H3 |
InChIキー |
VHMBRXRZSITEPW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(C)C(C1=CC(=C(C=C1)OC)OC)(C2=CC(=C(C=C2)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
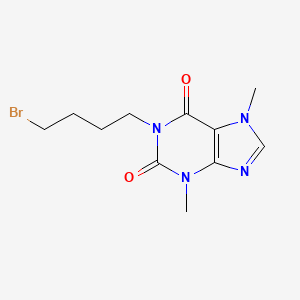

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
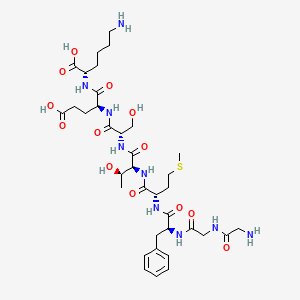
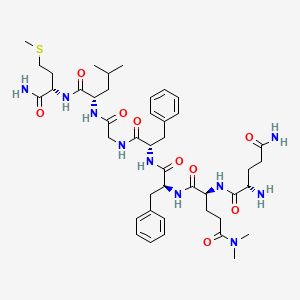
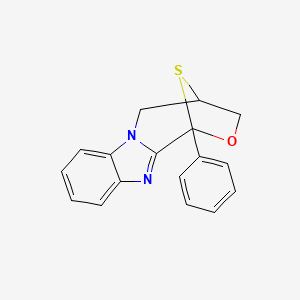
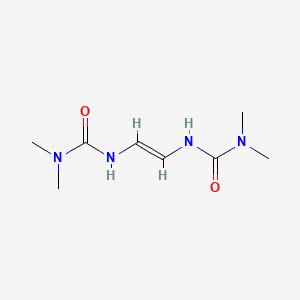


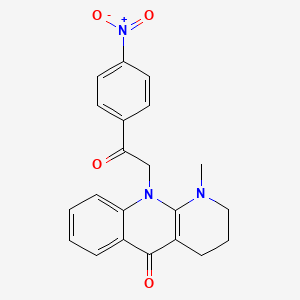
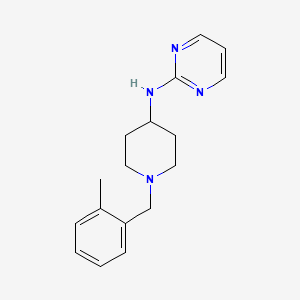
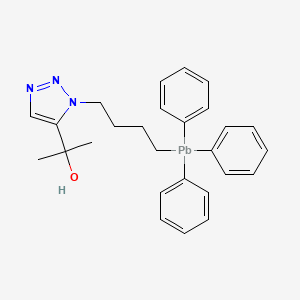
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
